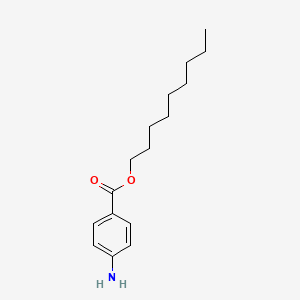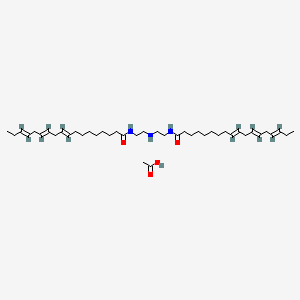
N,N'-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate: is a complex organic compound with the molecular formula C42H73N3O4 and a molecular weight of 684.04672. This compound is characterized by its long-chain polyunsaturated fatty acid amides, which are linked through an iminodiethylene bridge. It is primarily used in specialized chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate typically involves the reaction of octadeca-9,12,15-trienoic acid with iminodiethyleneamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Dicyclohexylcarbodiimide (DCC)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Purification of octadeca-9,12,15-trienoic acid and iminodiethyleneamine.
Reaction: Continuous mixing of reactants in a flow reactor at controlled temperatures.
Purification: Removal of by-products and unreacted starting materials using column chromatography.
Crystallization: Final product is crystallized from a suitable solvent to obtain high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl derivatives.
Aplicaciones Científicas De Investigación
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to natural fatty acids.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate involves its interaction with cellular membranes and enzymes. The compound’s long-chain polyunsaturated structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide)
- N,N’-(Iminodiethylene)bis(octadeca-9-enamide)
- N,N’-(Iminodiethylene)bis(octadeca-12,15-dienamide)
Uniqueness
N,N’-(Iminodiethylene)bis(octadeca-9,12,15-trienamide) monoacetate is unique due to its triple unsaturation in the fatty acid chains, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential biological activity compared to similar compounds with fewer double bonds.
Propiedades
Número CAS |
93918-63-9 |
|---|---|
Fórmula molecular |
C40H69N3O2.C2H4O2 C42H73N3O4 |
Peso molecular |
684.0 g/mol |
Nombre IUPAC |
acetic acid;(9E,12E,15E)-N-[2-[2-[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C40H69N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h5-8,11-14,17-20,41H,3-4,9-10,15-16,21-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4)/b7-5+,8-6+,13-11+,14-12+,19-17+,20-18+; |
Clave InChI |
SHGVHLXFWSSXDC-VZCBAQBXSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC.CC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCC=CCC=CCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


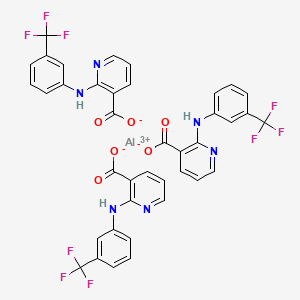
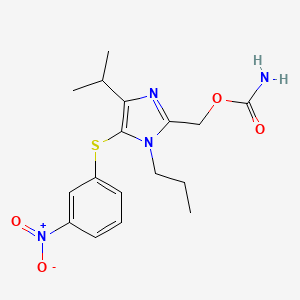
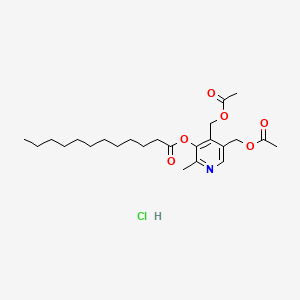
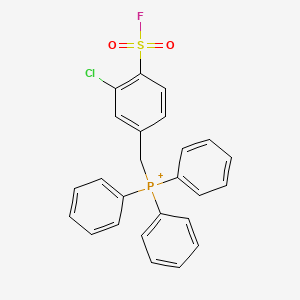
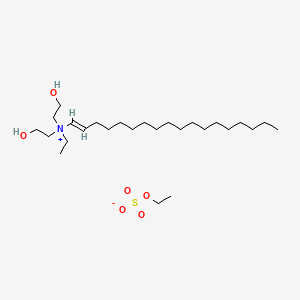

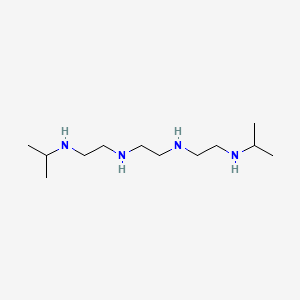

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
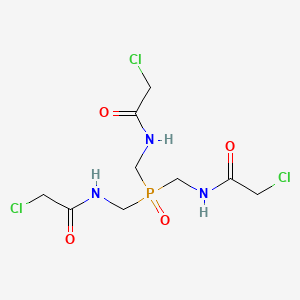
![2,2'-Isopropylidenebis[4-(3,5,5-trimethylhexyl)phenol]](/img/structure/B12668878.png)


